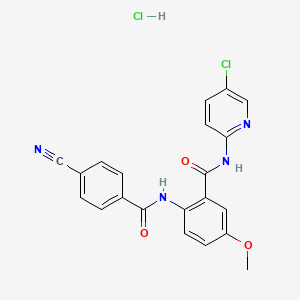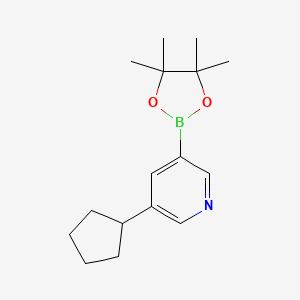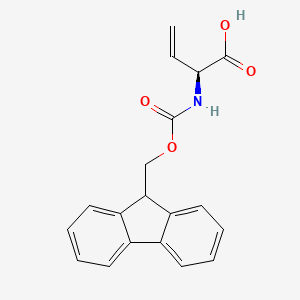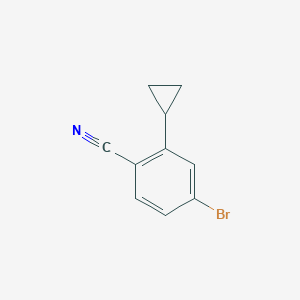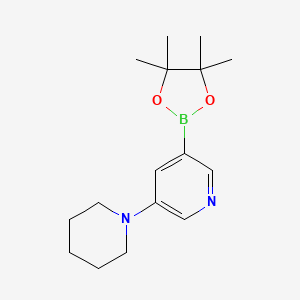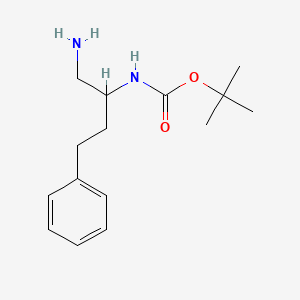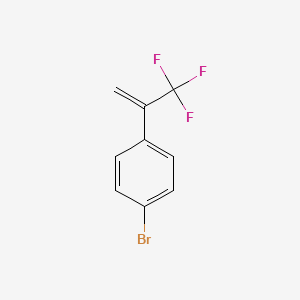
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Overview
Description
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, also known as 3,3,3-trifluoroprop-1-en-2-yl benzyl bromide, is an organic compound that is used as a building block in synthetic organic chemistry. It is a colorless liquid with a melting point of -27°C and a boiling point of 97°C. It is insoluble in water, but soluble in many organic solvents such as alcohols, ethers, and chloroform. It has a molecular weight of 246.18 g/mol and a molecular formula of C10H8BrF3. Its structure is composed of a benzene ring with a bromine atom attached to the fourth carbon and a trifluoroprop-1-en-2-yl group attached to the second carbon.
Scientific Research Applications
Crystal Structure and Supramolecular Features
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, alongside its isostructural derivatives, has been studied for its crystal structures. These structures exhibit unique supramolecular features such as non-classical hydrogen bonding and parallel-displaced π–π interactions. The detailed crystallographic analysis offers insights into the molecular interactions and packing motifs in these compounds, contributing to our understanding of supramolecular chemistry and crystal engineering (Stein, Hoffmann, & Fröba, 2015).
Organometallic Synthesis Applications
The compound has been utilized in the field of organometallic chemistry. For instance, its derivatives have been used as starting materials in synthesizing various organometallic compounds. These synthetic pathways have expanded the scope of chemical reactions and materials available for research and application in organometallic chemistry (Porwisiak & Schlosser, 1996).
Fluorescence Properties and Potential Applications
Studies have been conducted on derivatives of 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene to explore their fluorescence properties. These studies have revealed that certain derivatives exhibit significant fluorescence intensities, indicating potential applications in the fields of material science and photoluminescence (Liang Zuo-qi, 2015).
Application in Diels–Alder Reactions
The compound has been used in Diels–Alder reactions to synthesize ortho-CF2Br-Substituted Biaryls. This application demonstrates the compound’s utility in synthetic organic chemistry, particularly in constructing complex molecular architectures (Muzalevskiy et al., 2009).
Synthesis and Characterization in Organic Chemistry
The compound and its derivatives have been synthesized and characterized in various studies, contributing to the development of new organic compounds with potential applications in medicinal chemistry and drug design (Bi, 2015).
Vibrational and Electronic Absorption Spectra Studies
Research has been conducted on the vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives of 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene. These studies are crucial in understanding the electronic properties of these compounds, which has implications in fields like spectroscopy and materials science (Aralakkanavar et al., 1991).
properties
IUPAC Name |
1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAILPKMQOFCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-[1-(trifluoromethyl)ethenyl]- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

